molecular formula C77H119N23O30 B13809865 Pancreastatin(33-49)(porcine)

Pancreastatin(33-49)(porcine)

Cat. No.: B13809865
M. Wt: 1846.9 g/mol
InChI Key: MKZNEWGBYSSCTN-KRQMAMFESA-N
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Description

Historical Context of Pancreastatin (B1591218) Discovery and Isolation

The journey of pancreastatin began in 1986 when it was first isolated from porcine pancreas by Tatemoto and colleagues. oulu.fiblackwellpublishing.com Their innovative approach involved screening for peptides possessing a C-terminal amide structure, a common feature of neuropeptides and peptide hormones. pancreapedia.org This method led to the identification of a 49-amino acid peptide, which they named pancreastatin due to its initial observed effect of inhibiting glucose-induced insulin (B600854) secretion. oulu.fipancreapedia.org The discovery was a significant milestone, adding a new member to the growing family of regulatory peptides. actaorthop.org

Derivation of Pancreastatin from Chromogranin A (CgA)

Shortly after its discovery, researchers established that pancreastatin is not a primary gene product but rather a cleavage product of a larger protein, Chromogranin A (CgA). researchgate.netresearchgate.netnih.gov CgA is an acidic glycoprotein (B1211001) found in the secretory granules of many endocrine and neuronal cells. researchgate.netphysiology.org The porcine pancreastatin sequence corresponds to residues 240-288 of porcine CgA. researchgate.netnih.gov This derivation is a classic example of post-translational processing, where a precursor protein is enzymatically cleaved to generate smaller, biologically active peptides. oup.com

The processing of CgA to pancreastatin involves specific enzymes known as prohormone convertases. pancreapedia.orgnih.gov Research has identified prohormone convertase-1 (also known as PC1/3) and prohormone convertase-2 (PC2) as key players in the cleavage of CgA at specific dibasic amino acid sites that flank the pancreastatin sequence. pancreapedia.orgnih.govportlandpress.com This enzymatic processing is a regulated cellular event, suggesting a controlled release and function of pancreastatin. portlandpress.com

Key Milestones in the History and Derivation of Pancreastatin
YearMilestoneKey Researchers/FindingsReference
1986Discovery and isolation of porcine pancreastatinTatemoto et al. oulu.fi
1987Identification of pancreastatin as a fragment of Chromogranin A (CgA)Iacangelo et al. physiology.org
1994Elucidation of the role of prohormone convertase-2 (PC2) in CgA processingHutton et al. portlandpress.com

Significance of Pancreastatin(33-49)(porcine) as a Biologically Active Fragment

Early research quickly established that the biological activity of the full-length 49-amino acid porcine pancreastatin resides primarily in its C-terminal region. pancreapedia.orgnih.gov The fragment Pancreastatin(33-49)(porcine) has been a particular focus of investigation because it represents a core active domain. nih.govmedchemexpress.com Studies have demonstrated that this fragment, and even shorter C-terminal fragments like pancreastatin(35-49), can effectively inhibit glucose-stimulated insulin release from the pancreas. nih.gov

The C-terminal amide structure is crucial for the biological activity of pancreastatin and its fragments. pancreapedia.org Synthetic versions of Pancreastatin(33-49)(porcine) have been instrumental in delineating its structure-activity relationship. nih.gov Research has shown that this fragment can also influence other metabolic processes, such as glycogenolysis in the liver. researchgate.netplos.org The ability of this relatively small peptide fragment to exert significant physiological effects underscores its importance as a regulatory molecule. physiology.orgnih.gov

Biological Activities of Pancreastatin(33-49)(porcine) and Related Fragments
FragmentObserved Biological ActivityReference
Pancreastatin(33-49)(porcine)Inhibition of glucose-induced insulin release nih.gov
Pancreastatin(35-49)(porcine)Inhibition of both first and second phases of glucose-induced insulin release physiology.orgnih.gov
Pancreastatin(33-49)(porcine)Enhances the priming effect of glucose medchemexpress.com
C-terminal fragment of rat pancreastatinInhibited glucose-stimulated insulin secretion and elevated blood glucose levels nih.gov

Overview of Research Trajectories for Pancreastatin(33-49)(porcine)

The initial focus of research on Pancreastatin(33-49)(porcine) was largely centered on its role in regulating pancreatic endocrine function, particularly insulin secretion. nih.govtandfonline.com However, subsequent investigations have broadened the scope of its potential physiological roles. Current research is exploring its effects on various aspects of metabolism, including glucose uptake and utilization in different tissues. oup.comoup.com

Furthermore, the discovery of pancreastatin's interaction with the chaperone protein GRP78 has opened up new avenues of investigation into its mechanism of action at the molecular level. plos.org This finding suggests that pancreastatin's effects may be mediated through intracellular signaling pathways beyond direct receptor binding on the cell surface. plos.org Future research is likely to continue to unravel the complex signaling networks modulated by Pancreastatin(33-49)(porcine) and its potential as a biomarker in various pathological conditions, such as neuroendocrine tumors. nih.govnih.govmednexus.org

Properties

Molecular Formula

C77H119N23O30

Molecular Weight

1846.9 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C77H119N23O30/c1-36(2)31-49(72(126)98-50(32-40-11-7-6-8-12-40)73(127)92-42(13-9-29-84-77(82)83)65(119)85-33-54(81)104)90-56(106)35-87-66(120)43(16-23-53(80)103)97-74(128)51-14-10-30-100(51)76(130)38(4)88-55(105)34-86-63(117)37(3)89-75(129)62(39(5)101)99-71(125)48(21-28-61(115)116)96-70(124)47(20-27-60(113)114)95-69(123)46(19-26-59(111)112)94-68(122)45(18-25-58(109)110)93-67(121)44(17-24-57(107)108)91-64(118)41(78)15-22-52(79)102/h6-8,11-12,36-39,41-51,62,101H,9-10,13-35,78H2,1-5H3,(H2,79,102)(H2,80,103)(H2,81,104)(H,85,119)(H,86,117)(H,87,120)(H,88,105)(H,89,129)(H,90,106)(H,91,118)(H,92,127)(H,93,121)(H,94,122)(H,95,123)(H,96,124)(H,97,128)(H,98,126)(H,99,125)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H4,82,83,84)/t37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,62-/m0/s1

InChI Key

MKZNEWGBYSSCTN-KRQMAMFESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

Molecular and Structural Characterization of Pancreastatin 33 49 Porcine

Primary Amino Acid Sequence Analysis of Pancreastatin(33-49)(porcine)

The fragment Pancreastatin(33-49)(porcine) is a C-terminal segment of the full-length 49-amino acid porcine pancreastatin (B1591218). nih.govnih.gov Its primary structure consists of a specific 17-amino acid sequence. The sequence is reported as Gln-Glu-Glu-Glu-Glu-Thr-Ala-Gly-Ala-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH2. medchemexpress.com A variation of this fragment, [Pyr³³]-Pancreastatin (porcine, 33-49), features a pyroglutamic acid at the N-terminus. serox.compeptanova.de The sequence for this variant is Pyr-Glu-Glu-Glu-Glu-Glu-Thr-Ala-Gly-Ala-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH₂. serox.com

Comparative Sequence Homology with Pancreastatin from Other Species (e.g., Human, Bovine, Rat)

Pancreastatin exhibits a notable degree of sequence homology across various mammalian species, although differences are present. nih.gov The primary structures of human, bovine, and rat pancreastatin have been determined from protein or cDNA analysis and show approximately 70% sequence homology with the porcine version. nih.govnih.gov

The following table provides a comparison of the pancreastatin sequences from different species, highlighting the conserved regions.

SpeciesPancreastatin Amino Acid Sequence
PorcineGln-Glu-Glu-Glu-Glu-Thr-Ala-Gly-Ala-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH2 (residues 33-49)
HumanGESRSEALAVDGAGKPGAEEAQDPEGKGEQEHSQQKEEEEEMAVVPQGLFRG
BovineData not available in search results
RatData not available in search results

Structural Relationship to Full-Length Porcine Pancreastatin (1-49)

Pancreastatin(33-49)(porcine) is a C-terminal fragment derived from the full-length 49-amino acid porcine pancreastatin. nih.govnih.gov The full-length peptide was initially isolated from porcine pancreas. pancreapedia.orgnih.gov Research has demonstrated that the biological activity of pancreastatin, particularly its inhibitory effect on insulin (B600854) secretion, resides primarily in its C-terminal half. nih.govpancreapedia.org

Both the full-length porcine pancreastatin (1-49) and its C-terminal fragments, including pancreastatin(33-49) and pancreastatin(29-49), have been shown to inhibit insulin secretion. oup.com Further studies have aimed to identify the shortest C-terminal fragment that retains biological activity, with findings indicating that PST (35-49) is the minimal sequence required for this effect. nih.gov This underscores the critical role of the C-terminal region in the peptide's function.

Investigation of Post-Translational Modifications and Molecular Forms

Pancreastatin is derived from the precursor protein Chromogranin A (CGA) through proteolytic processing. nih.govpancreapedia.orgresearchgate.net This processing results in various molecular forms of pancreastatin. oup.com One of the key post-translational modifications is the C-terminal amidation, a common feature of many neuropeptides and peptide hormones. pancreapedia.orgnih.gov This amidation is crucial for the biological activity of pancreastatin. pancreapedia.org

In addition to C-terminal amidation, other post-translational modifications of CGA have been reported in various species, which may influence the processing of pancreastatin. For example, bovine CGA undergoes phosphorylation at several serine and tyrosine residues and O-glycosylation. nih.gov While not all of these modification sites are conserved in humans, their presence near cleavage sites suggests a potential role in regulating the production of pancreastatin. nih.gov

High-performance liquid chromatography (HPLC) analysis of tissue extracts has revealed the presence of different molecular forms of pancreastatin. nih.govoup.com For instance, extracts from porcine pituitary and pancreas contain smaller pancreastatin-like peptides, while the adrenal medulla is predominated by larger, chromogranin-A-like forms. nih.gov In human endocrine tumors, intermediate forms of pancreastatin have been identified. nih.govoup.com

Conformation and Biophysical Properties Relevant to Biological Activity

The biological activity of pancreastatin is intrinsically linked to its conformation. The C-terminal region of the molecule is not only the site of the primary amino acid sequence responsible for its inhibitory effects but its three-dimensional structure is also critical. The C-terminal glycinamide (B1583983) is essential for its function. pancreapedia.org

Studies on various fragments of porcine pancreastatin have shown that the length of the C-terminal tail influences its inhibitory potency on insulin release. nih.gov While pancreastatin(33-49) is a potent inhibitor, the shortest fragment demonstrating full activity is pancreastatin(35-49). nih.govpancreapedia.org Fragments shorter than this, such as pancreastatin(37-49) and pancreastatin(39-49), are inactive. nih.gov This suggests that a specific conformational state, dictated by the length and sequence of the C-terminus, is necessary for receptor binding and subsequent biological signaling.

A modified form, [Pyr³³]-Pancreastatin (porcine, 33-49), which has a pyroglutamic acid at its N-terminus, has been reported to be a more potent inhibitor of insulin release than the unmodified pancreastatin fragment. peptanova.de This indicates that modifications to the peptide's structure can significantly impact its biophysical properties and, consequently, its biological function.

Biosynthesis, Processing, and Secretion Mechanisms of Pancreastatin 33 49 Porcine

Proteolytic Processing of Chromogranin A to Yield Pancreastatin (B1591218)

Pancreastatin is not directly synthesized but is generated through the post-translational proteolytic processing of Chromogranin A, an acidic glycoprotein (B1211001) found extensively in the secretory granules of endocrine and neuroendocrine cells. researchgate.netphysiology.orgoup.comviamedica.pl The primary structure of porcine pancreastatin is fully contained within the sequence of porcine CgA (amino acid sequence 240-288), confirming the precursor-product relationship. nih.govviamedica.pltandfonline.compnas.org This processing is a critical step that liberates pancreastatin and other bioactive peptides from the larger CgA prohormone.

The generation of pancreastatin from CgA is accomplished by the action of specific endoproteases that recognize and cleave at specific sites within the precursor protein. The pancreastatin sequence within CgA is flanked by pairs of basic amino acid residues (e.g., lysine, arginine), which serve as typical recognition signals for proteolytic cleavage. nih.govpnas.orgresearchgate.net

Key enzymes responsible for this processing belong to the family of prohormone convertases (PCs), with Prohormone Convertase-1 (PC1/3) and Prohormone Convertase-2 (PC2) being centrally involved. physiology.orgpancreapedia.org Following the initial endoproteolytic cleavage, carboxypeptidase H acts to remove the C-terminal basic residues, a necessary step for the final maturation of the peptide. physiology.org The C-terminal glycine (B1666218) residue of the 49-amino acid pancreastatin is then enzymatically converted to an amide group, a common modification for many bioactive peptides. researchgate.netnih.gov

Enzyme FamilySpecific Enzyme(s)Role in Pancreastatin BiosynthesisReference
Prohormone ConvertasesProhormone Convertase-1 (PC1/3), Prohormone Convertase-2 (PC2)Perform initial endoproteolytic cleavage of Chromogranin A at dibasic sites flanking the pancreastatin sequence. physiology.orgpancreapedia.org
CarboxypeptidasesCarboxypeptidase HRemoves basic amino acid residues from the C-terminus after initial cleavage by PCs. physiology.org
MonooxygenasesPeptidylglycine alpha-amidating monooxygenaseCatalyzes the C-terminal amidation, which is often crucial for biological activity. viamedica.pl

The proteolytic processing of CgA into pancreastatin and other fragments is not uniform across all tissues; instead, it exhibits distinct, tissue-specific patterns. nih.govnih.govbioscientifica.com This differential processing results in varying molecular forms of pancreastatin-like immunoreactivity in different organs, suggesting that the regulation of CgA cleavage is highly tailored to the specific function of the tissue. nih.govoup.comnih.gov

For example, in the porcine pancreas and stomach antrum, the fully processed 49-amino acid pancreastatin is the predominant molecular form. nih.govtandfonline.com Conversely, in the porcine adrenal medulla, processing is much more limited, with large, unprocessed or partially processed CgA-like molecules being the main form and only small amounts of mature pancreastatin. nih.govoup.comtandfonline.com The porcine pituitary contains smaller, pancreastatin-like molecules, indicating more extensive processing than in the adrenal gland. oup.comtandfonline.com In the stomach body and jejunum, N-terminally extended forms of pancreastatin are the major products. nih.govtandfonline.com This variability highlights a complex regulatory system that dictates the extent of CgA processing in different cellular environments. viamedica.pl

Porcine TissuePredominant Molecular Form(s) of Pancreastatin-Like ImmunoreactivityReference
PancreasPancreastatin (fully processed) nih.govtandfonline.com
Stomach AntrumPancreastatin (fully processed) nih.govtandfonline.com
Adrenal GlandLarge, N-terminally extended forms; unprocessed Chromogranin A nih.govoup.comtandfonline.com
Stomach BodyN-terminally extended pancreastatin forms nih.govtandfonline.com
JejunumN-terminally extended pancreastatin forms nih.govtandfonline.com
PituitarySmall pancreastatin-like molecules oup.comtandfonline.com

Cellular Localization and Subcellular Compartmentation of Pancreastatin(33-49)(porcine)

Pancreastatin, reflecting the distribution of its precursor CgA, is found in a wide array of endocrine and neuroendocrine cells throughout the body. researchgate.netoup.comnih.gov Immunocytochemical studies using antibodies specific for the porcine pancreastatin(33-49) fragment have confirmed its presence in the pancreas, adrenal medulla, pituitary gland, and various endocrine cells of the gastrointestinal tract. oup.comnih.govtandfonline.com

Within these cells, pancreastatin is specifically localized to the subcellular compartment responsible for the storage and regulated secretion of hormones and neuropeptides: the secretory granules. physiology.orgoup.comjst.go.jp This intragranular localization is fundamental to its function, as it ensures that pancreastatin is stored alongside classical hormones and released in response to specific physiological stimuli. In early fetal porcine pancreas, CgA, the precursor, is visualized throughout immature granules in all neuroendocrine cells. researchgate.net

A key aspect of pancreastatin's biology is its co-localization with CgA and resident hormones within the same secretory granules. nih.gov This co-storage is a direct consequence of its origin from CgA, which itself is a major packaging protein in these organelles. nih.gov

In the Pancreas: In porcine pancreatic islets, pancreastatin immunoreactivity is found co-localized in the secretory granules of insulin-producing beta-cells, glucagon-producing alpha-cells, and somatostatin-producing delta-cells. pancreapedia.orgtandfonline.com

In the Adrenal Gland: It is present in the chromaffin granules of the adrenal medulla alongside catecholamines. oup.com

In the Pituitary: Pancreastatin is found in various endocrine cell types of the anterior pituitary. tandfonline.com

In the Gastrointestinal Tract: It is localized in enterochromaffin cells of the duodenal mucosa. oup.com

This co-localization ensures that pancreastatin is co-secreted with the primary hormones of the cell (e.g., insulin (B600854) from beta-cells), allowing it to exert its regulatory effects in an autocrine or paracrine fashion immediately upon secretion. pancreapedia.orgnih.gov

Regulation of Pancreastatin(33-49)(porcine) Secretion

The secretion of pancreastatin is not constitutive but is a highly regulated process, tightly linked to the secretion of the co-packaged hormones. tandfonline.com As it is stored in secretory granules, its release is triggered by the same stimuli that cause the exocytosis of these granules. bioscientifica.com Studies on perfused porcine organs have shown that pancreastatin and its related fragments are released in parallel with other peptide hormones, and the ratio of the different molecular forms secreted mirrors their proportions within the tissue extracts. tandfonline.com

The release of pancreastatin is controlled by a variety of neural and chemical signals that regulate endocrine cell activity.

Stimuli:

Nervous Stimulation: Electrical stimulation of the vagus nerve supply to the perfused porcine pancreas, stomach, and small intestine is a potent stimulus for the release of pancreastatin. tandfonline.com This indicates a significant role for the autonomic nervous system in regulating its secretion.

Meal Ingestion: The physiological stimulus of food intake, which triggers the release of pancreatic and gut hormones, also leads to the secretion of pancreastatin. pancreapedia.orgpancreapedia.org

Low Extracellular Calcium: In the context of the parathyroid gland, low concentrations of extracellular calcium (e.g., 0.5 mM) act as a powerful stimulus for the secretion of parathyroid hormone and CgA, and by extension, CgA-derived peptides. researchgate.netoup.com

Inhibitors:

High Extracellular Calcium: High calcium levels (e.g., 3.0 mM) inhibit secretion from parathyroid cells, thereby suppressing the release of CgA and its fragments. researchgate.netoup.com

Autocrine/Paracrine Feedback: Pancreastatin itself has been shown to inhibit the secretion of parathyroid hormone and CgA from porcine parathyroid cells in culture. researchgate.netoup.com This suggests the existence of a negative feedback loop where the secreted peptide can act back on the cell of origin to downregulate its own release and that of the co-stored hormone. nih.gov

FactorEffect on Pancreastatin SecretionMechanismReference
Vagal Nerve StimulationStimulationTriggers exocytosis of secretory granules in gastrointestinal and pancreatic endocrine cells. tandfonline.comabdominalkey.com
Food IntakeStimulationInduces release of gut and pancreatic hormones, leading to co-secretion of pancreastatin. pancreapedia.orgpancreapedia.org
Low Extracellular Ca2+Stimulation (in parathyroid)Promotes exocytosis of parathyroid hormone- and CgA-containing granules. researchgate.netoup.com
High Extracellular Ca2+Inhibition (in parathyroid)Suppresses exocytosis from parathyroid cells. researchgate.netoup.com
PancreastatinInhibition (in parathyroid)Acts as a negative feedback regulator on the secreting cell (autocrine/paracrine). nih.govoup.com

Paracrine and Autocrine Secretion Modalities

Pancreastatin, a peptide derived from the processing of Chromogranin A (CGA), is recognized for its significant modulatory role in cellular secretion through local, non-endocrinal pathways. cloudfront.netnih.gov Its function as a paracrine and autocrine mediator is evident from its co-localization and co-secretion with other hormones and its subsequent action on neighboring or parent cells. pancreapedia.orgresearchgate.netphoenixbiotech.net This localized action allows for fine-tuned regulation of glandular and metabolic functions. nih.gov

Porcine pancreastatin is co-localized with all four major endocrine cell types within the pancreatic islets. pancreapedia.org Research on the perfused porcine pancreas has demonstrated that pancreastatin is released in parallel with insulin, supporting the hypothesis that it exerts effects on both endocrine and exocrine pancreatic cells through autocrine or paracrine mechanisms. pancreapedia.orgdntb.gov.ua The tissue-specific processing of its precursor, CGA, results in the pancreatic islets and antral gastric endocrine cells being primary sources of fully processed pancreastatin, further suggesting its role as a peptide with localized functions. nih.gov

The biological activity of the 49-amino acid porcine pancreastatin resides in its C-terminal half. pancreapedia.org Indeed, studies utilizing synthetic C-terminal fragments, such as pancreastatin(33-49), have confirmed its potent biological effects, particularly in the regulation of hormone secretion. pnas.org

Paracrine Regulation in the Pancreas

The most well-documented paracrine function of pancreastatin is the modulation of islet hormone release. It is a potent inhibitor of glucose-stimulated insulin secretion from pancreatic β-cells. pancreapedia.orgnih.govnih.gov Studies in perfused rat pancreas showed that pancreastatin at concentrations of 1 and 10 nM inhibited both the first and second phases of insulin secretion stimulated by glucose or arginine. pancreapedia.org This inhibitory action is not limited to glucose as a stimulus; pancreastatin also inhibits insulin release induced by various hormones and pharmacological agents. physiology.org

Beyond its effect on insulin, pancreastatin also influences other islet cells. In mice, it has been shown to stimulate the secretion of glucagon (B607659) from α-cells while lowering basal plasma insulin levels. pancreapedia.orgdiabetesjournals.org This dual action—inhibiting insulin while potentially enhancing glucagon—points to a complex regulatory role within the islet microenvironment, contributing to glucose homeostasis.

The influence of pancreastatin extends to the exocrine pancreas, although its mechanism appears to be indirect. While it inhibits cholecystokinin (B1591339) (CCK)-stimulated pancreatic enzyme secretion in vivo, direct application to isolated pancreatic acini has shown inconsistent results. pancreapedia.orgnih.gov This suggests that the inhibitory effect on exocrine secretion is not a direct action on acinar cells but is likely mediated through a paracrine pathway, possibly involving the modulation of neural inputs to the pancreas. pancreapedia.org

Table 1: Paracrine Effects of Pancreastatin on Pancreatic Secretion

Target Cell/Secretion Stimulus Pancreastatin Concentration Observed Effect Species Studied Citation
Endocrine Pancreas
Insulin (β-cells) Glucose (High Conc.) 10⁻⁹ M Inhibition Rat nih.gov
Insulin (β-cells) Glucose, Arginine 1 nM, 10 nM Inhibition of 1st & 2nd phase Rat pancreapedia.org
Insulin (β-cells) Glucose 4.0 nmol/kg (in vivo) Inhibition Mouse diabetesjournals.org
Glucagon (α-cells) Basal 4.0 nmol/kg (in vivo) Stimulation Mouse diabetesjournals.org
Exocrine Pancreas
Amylase (Acinar cells) CCK-8 10⁻⁹–10⁻⁸ M Dose-dependent inhibition Guinea Pig nih.gov

Autocrine and Paracrine Actions in Other Tissues

The secretion and local action of pancreastatin are not confined to the pancreas. As a product of CGA, it is present in various neuroendocrine tissues where it can exert autocrine feedback control. cloudfront.netnih.govosti.gov

In parathyroid cells, which also produce and secrete CGA, pancreastatin has been shown to inhibit the secretion of parathyroid hormone (PTH). researchgate.net This suggests an autocrine negative feedback loop where a fragment of the co-secreted CGA (pancreastatin) inhibits further hormone release from the same cell type. cloudfront.net

Similarly, enterochromaffin-like (ECL) cells in the stomach are a significant source of pancreastatin-like immunoreactivity. physiology.org Here, it is believed to play a role in the paracrine regulation of gastric acid secretion. nih.govphysiology.org Studies on isolated rabbit gastric glands found that the C-terminal fragment pancreastatin(33-49) inhibited histamine- and carbachol-stimulated acid secretion, an effect not mediated by somatostatin (B550006) release, suggesting a direct paracrine action on parietal cells. researchgate.net

Table 2: Paracrine/Autocrine Effects of Pancreastatin in Non-Pancreatic Tissues

Tissue Target Cell Observed Effect Implied Modality Species Studied Citation
Parathyroid Gland Chief Cells Inhibition of PTH secretion Autocrine Porcine researchgate.net
Gastric Mucosa Parietal Cells Inhibition of histamine-stimulated acid secretion Paracrine Rabbit researchgate.net
Adipose Tissue Adipocytes Inhibition of insulin-stimulated glucose uptake Paracrine/Endocrine Rat pancreapedia.org
Liver Hepatocytes Activation of glycogenolysis Paracrine/Endocrine Rat pancreapedia.org

These findings collectively underscore the role of pancreastatin, and specifically its active C-terminal region exemplified by pancreastatin(33-49), as a crucial local modulator. Its ability to act in a paracrine or autocrine fashion allows for precise, tissue-specific regulation of hormone secretion and metabolic processes, functioning as an integral part of the neuroendocrine communication system. nih.govphoenixbiotech.net

Receptor Interactions and Signal Transduction Pathways of Pancreastatin 33 49 Porcine

Identification and Characterization of Pancreastatin (B1591218) Receptors

The initial step in elucidating the function of Pancreastatin(33-49)(porcine) involves the identification and characterization of its specific binding sites.

Solubilization and Molecular Identification of Receptors (e.g., in Rat Liver Membranes)

To study the receptor in its native state, researchers successfully solubilized active pancreastatin receptors from rat liver membranes using the nonionic detergent Triton X-100. nih.govoup.comscispace.com This process allowed for the molecular characterization of the receptor. Covalent cross-linking experiments using an iodinated analog of rat pancreastatin revealed a single band with a molecular weight of 85,000 Mr on SDS-PAGE, suggesting this is the molecular size of the pancreastatin receptor. nih.govoup.com

Further analysis through gel filtration chromatography of the soluble extracts identified two molecular components with binding capabilities. nih.govoup.com One component had a molecular mass of approximately 80,000 Mr, and the other was a larger complex of 170,000 Mr. nih.govoup.com The larger component's higher sensitivity to guanine (B1146940) nucleotides suggested it represented the receptor associated with a G protein. nih.govoup.com This was further supported by the fact that covalent cross-linking of both components still resulted in a single 85,000 Mr band, and immunodetection confirmed the presence of a Gq protein in the same chromatographic fraction. nih.govoup.com Additionally, the receptor was identified as a glycoprotein (B1211001), as it could be specifically bound to the wheat-germ agglutinin lectin. nih.govoup.com

Binding Kinetics and Affinity Studies (e.g., Scatchard Analysis)

Binding studies using an iodinated analog of rat pancreastatin demonstrated that its interaction with the solubilized receptors from rat liver membranes was time-dependent, saturable, and reversible. nih.govoup.com Scatchard analysis of the binding data under equilibrium conditions indicated a single class of high-affinity binding sites. nih.govoup.comnih.gov

The binding affinity (Kd) for the soluble receptor was determined to be 0.3 nM, which is comparable to the Kd of 0.2 nM observed for the membrane-bound receptors. scispace.comnih.gov The binding capacity (Bmax) of the soluble receptor was found to be 14 fmol/mg of protein, closely matching the 15 fmol/mg of protein for the membrane receptors. scispace.comnih.gov This similarity in binding characteristics suggests that the solubilization process did not selectively alter the receptor's binding properties. scispace.com The binding of the radiolabeled pancreastatin analog was inhibited by guanine nucleotides in a specific order of potency: guanyl-5'-yl-imidodiphosphate > GTP > GDP > GMP, confirming that the solubilized receptors remain functionally coupled to G proteins. nih.govoup.com

Interactive Data Table: Binding Characteristics of Pancreastatin Receptors in Rat Liver

ParameterSoluble ReceptorMembrane-Bound Receptor
Binding Affinity (Kd) 0.3 nM0.2 nM
Binding Capacity (Bmax) 14 fmol/mg protein15 fmol/mg protein

G-Protein Coupled Receptor Mechanisms

The interaction of Pancreastatin(33-49)(porcine) with its receptor initiates a cascade of intracellular events mediated by heterotrimeric G proteins.

Coupling to Gαq/11 and Gαi1,2 Proteins

Studies have provided direct evidence for the coupling of the pancreastatin receptor to specific G protein subtypes. dntb.gov.ua The pancreastatin receptor in rat liver membranes is coupled to two different G proteins. nih.govoup.comscispace.com One of these is a pertussis toxin-insensitive G protein, identified as belonging to the Gαq/11 family. dntb.gov.ua Additionally, the receptor is also coupled to a pertussis toxin-sensitive G protein, specifically the Gαi1,2 subtypes. dntb.gov.ua This dual coupling allows pancreastatin to trigger multiple signaling pathways simultaneously.

Activation of Phospholipase C (PLCβ3-isoform) and Diacylglycerol Formation

The coupling of the pancreastatin receptor to Gαq/11 proteins leads to the activation of phospholipase C (PLC). nih.govoup.comscispace.com Specifically, the PLCβ3-isoform has been implicated in this pathway. Activation of PLC results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

The production of 1,2-diacylglycerol in response to pancreastatin has been demonstrated in both liver plasma membranes and isolated hepatocytes. nih.gov The time course of DAG formation is rapid, with a significant increase observed within 5 minutes and reaching a maximum at 10 minutes. nih.gov This stimulation of DAG production by pancreastatin is independent of pertussis toxin, consistent with its mediation by a Gαq/11 protein. nih.gov The formation of DAG is a crucial step in the activation of protein kinase C. nih.gov

Modulation of Intracellular Calcium Dynamics

The activation of the Gαq/11-PLC pathway by pancreastatin also leads to the modulation of intracellular calcium levels. nih.govoup.comscispace.com The IP3 generated from PIP2 hydrolysis binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This results in an increase in the concentration of free cytosolic Ca2+. nih.govscispace.com This elevation in intracellular calcium, along with the production of DAG, plays a pivotal role in the downstream effects of pancreastatin, such as the activation of protein kinase C and its subsequent physiological responses. nih.gov

Involvement of Protein Kinase C (PKC) Activation

Pancreastatin(33-49)(porcine) has been demonstrated to activate Protein Kinase C (PKC), a critical enzyme in various signal transduction pathways. nih.gov This activation is a downstream consequence of the peptide's ability to stimulate the production of 1,2-diacylglycerol (DAG) in hepatocytes. nih.govnih.gov The formation of DAG is achieved through a mechanism that is independent of pertussis toxin, suggesting it does not involve certain G-proteins like G_i/G_o. nih.govnih.gov

The dose-response relationship for PKC stimulation mirrors that observed for pancreastatin-induced glucose output and transient increases in cytosolic calcium, indicating a direct linkage between these cellular events. nih.gov The time course of this action is rapid, with a notable increase in DAG production within five minutes of exposure, peaking at approximately ten minutes. nih.gov While the activation of PKC by pancreastatin is not affected by pertussis toxin, the presence of GTP has been shown to partially inhibit the pancreastatin-stimulated formation of 1,2-diacylglycerol in a dose-dependent manner. nih.gov This inhibitory effect of GTP is, however, abolished by pretreatment with pertussis toxin. nih.gov

FeatureDescriptionSource(s)
Mechanism Stimulation of 1,2-diacylglycerol (DAG) formation nih.govnih.gov
G-Protein Dependence Pertussis toxin-insensitive nih.govnih.gov
Cellular Context Observed in rat hepatocytes nih.govnih.gov
Downstream Effect Activation of Protein Kinase C nih.gov
Modulation by GTP GTP partially inhibits pancreastatin-stimulated DAG production; this inhibition is reversed by pertussis toxin. nih.gov

Interaction with Guanylate Cyclase

In addition to its effects on the phospholipase C pathway, pancreastatin has been found to interact with and activate guanylate cyclase in rat liver membranes. nih.govoup.com This interaction appears to be mediated by a pertussis toxin-sensitive G-protein. oup.comscispace.com The activation of guanylate cyclase leads to an increase in the production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov

FeatureDescriptionSource(s)
Target Enzyme Guanylate Cyclase nih.govoup.com
G-Protein Dependence Pertussis toxin-sensitive oup.comscispace.com
Second Messenger Increased cyclic guanosine monophosphate (cGMP) nih.gov
Proposed Function Negative regulation of phospholipase C activation oup.comscispace.com
Cellular Context Observed in rat liver membranes nih.govoup.com

Non-G-Protein Coupled Interactions

Beyond its interactions with G-protein coupled receptors, Pancreastatin(33-49)(porcine) engages in direct interactions with intracellular proteins, most notably chaperone proteins.

Direct Interaction with Chaperone Proteins (e.g., GRP78)

A significant finding in the study of pancreastatin's mechanism of action is its direct binding to the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or Heat Shock Protein A5 (HSPA5). plos.orgpancreapedia.org This interaction was identified through affinity chromatography using pancreastatin as the "bait" to capture interacting partners from liver protein homogenates. plos.org GRP78 is a key chaperone protein residing in the endoplasmic reticulum, where it plays a crucial role in protein folding and cellular stress responses. plos.orgmdpi.com

Inhibition of GRP78 ATPase Activity and Influence on Protein Folding

Pancreastatin not only binds to GRP78 but also functionally inhibits its ATPase enzymatic activity. plos.orgpancreapedia.org The chaperone function of GRP78 is critically dependent on its ability to bind and hydrolyze ATP, which drives the cycles of substrate binding and release necessary for proper protein folding. plos.orgmdpi.com Pancreastatin has been shown to inhibit the ATPase activity of GRP78 in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 5.2 µM. plos.org By inhibiting this activity, pancreastatin impairs the chaperone's ability to refold proteins. plos.org

ParameterValueSource(s)
Interacting Protein GRP78 (BiP, HSPA5) plos.orgpancreapedia.org
Effect Inhibition of ATPase activity plos.orgpancreapedia.org
IC₅₀ ~5.2 µM plos.org

Implications for Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

The inhibition of GRP78 by pancreastatin has significant implications for the cellular mechanisms that cope with endoplasmic reticulum (ER) stress, collectively known as the Unfolded Protein Response (UPR). plos.orgplos.org GRP78 is a master regulator of the UPR; under normal conditions, it binds to and keeps the UPR stress sensors inactive. mdpi.com When unfolded proteins accumulate in the ER, GRP78 releases these sensors, thereby activating the UPR to restore homeostasis. mdpi.com

By binding to and inhibiting GRP78, pancreastatin can impair this adaptive response. plos.org Research has indicated that pancreastatin can inhibit the upregulation of GRP78 expression during UPR activation. plos.org This interference with a central component of the UPR suggests that pancreastatin can modulate cellular responses to ER stress, potentially exacerbating the stress or altering the cell's fate towards apoptosis under stressed conditions. plos.orgmdpi.com

Cross-Talk with Other Signaling Pathways (e.g., Insulin (B600854) Receptor Signaling)

The biological effects of Pancreastatin(33-49)(porcine) are often counter-regulatory to those of insulin. plos.orgpancreapedia.org This antagonism is evident in its ability to inhibit insulin-stimulated glucose uptake in adipocytes and to promote gluconeogenesis in the liver. plos.org The interaction with GRP78 is thought to be a key mechanism in this cross-talk. pancreapedia.org

Studies have demonstrated that pancreastatin inhibits insulin secretion in response to various stimuli. nih.govnih.gov The inhibition of GRP78's ATPase activity by pancreastatin has been suggested to influence insulin binding and signal transduction. pancreapedia.org For instance, the inhibition of GRP78 can lead to increased expression of Glucose-6-Phosphatase, the final enzyme in gluconeogenesis, an effect that is also seen with other GRP78-ATPase inhibitors. plos.org Conversely, the overexpression of GRP78 can inhibit the expression of this enzyme. plos.org This suggests that by targeting GRP78, pancreastatin can directly interfere with key metabolic pathways regulated by insulin.

Biological Activities and Physiological Roles of Pancreastatin 33 49 Porcine in Research Models

Modulation of Pancreatic Endocrine Secretion

Pancreastatin(33-49)(porcine) exerts significant influence over the secretion of key pancreatic hormones, positioning it as an important modulator of endocrine function. Its effects on insulin (B600854), glucagon (B607659), and somatostatin (B550006) have been investigated in multiple research models, revealing a complex regulatory profile.

One of the most consistently reported biological activities of pancreastatin (B1591218) and its C-terminal fragments is the potent inhibition of insulin secretion. nih.govmedicaljournalssweden.se Studies have demonstrated that Pancreastatin(33-49)(porcine) can suppress both basal and stimulated insulin release from the pancreas.

In studies using the isolated perfused rat pancreas, porcine Pancreastatin(33-49) at a concentration of 10 nM was shown to significantly inhibit both the first and second phases of glucose-induced insulin release. nih.gov The inhibition was measured at 24.4% for the first phase and 25.7% for the second phase. nih.gov Further research in mice demonstrated that the full-length pancreastatin peptide can lower baseline plasma insulin levels and effectively inhibit the insulin response to both glucose and cholinergic agonists like carbachol. nih.gov The inhibitory action on insulin secretion is a direct effect on the pancreatic B-cells. nih.gov While the (33-49) fragment is potent, studies aiming to identify the shortest biologically active fragment found that Pancreastatin(35-49) was the minimal sequence required for full inhibitory activity on insulin release. nih.gov

Table 1: Research Findings on Inhibition of Insulin Release

Research Model Key Findings Citations
Isolated Perfused Rat Pancreas Pancreastatin(33-49)(porcine) at 10 nM significantly inhibited both first (24.4%) and second (25.7%) phases of glucose-induced insulin release. nih.gov
In vivo (Mouse) Intravenous injection of pancreastatin lowered basal plasma insulin and inhibited insulin response to both glucose and the cholinergic agonist carbachol. nih.gov
Isolated Perfused Rat Pancreas Pancreastatin strongly inhibited unstimulated insulin release as well as insulin responses to glucose and tolbutamide. nih.gov

The effect of pancreastatin on glucagon secretion appears to be more variable across different studies and models. Some research indicates a stimulatory role, while other work reports no significant effect.

In vivo studies in mice have shown that an injection of pancreastatin leads to an increase in plasma glucagon concentration. nih.gov This stimulatory effect on baseline glucagon secretion was abolished by combined adrenergic blockade, suggesting an indirect mechanism involving adrenergic pathways in this model. nih.gov Similarly, in the perfused rat pancreas, pancreastatin was found to enhance glucagon secretion stimulated by arginine or conditions of low glucose. pancreapedia.org

Conversely, other studies using the perfused rat pancreas found that pancreastatin did not significantly alter glucagon output, either under basal conditions or during stimulation with glucose or tolbutamide. nih.gov Research on the isolated, perfused porcine pancreas also concluded that pancreastatin had no effect on the basal secretion of glucagon or its response to changes in glucose concentration. nih.gov This suggests potential species-specific differences or variations based on the experimental conditions.

Table 2: Research Findings on Glucagon Secretion

Research Model Key Findings Citations
In vivo (Mouse) Pancreastatin injection increased baseline plasma glucagon concentration. nih.gov
Perfused Rat Pancreas Enhanced glucagon secretion that was stimulated by arginine or low glucose. pancreapedia.org
Perfused Rat Pancreas Did not significantly affect glucagon output under basal, glucose-stimulated, or tolbutamide-stimulated conditions. nih.gov

The influence of pancreastatin on somatostatin secretion is not as extensively documented as its effects on insulin and glucagon, and the available evidence is inconclusive.

One study utilizing the perfused rat pancreas reported that pancreastatin had a small effect, causing a reduction in somatostatin secretion. pancreapedia.org However, other research using similar models found no significant impact. A separate study, also employing the perfused rat pancreas, concluded that pancreastatin did not affect somatostatin output under any of the tested conditions (unstimulated, glucose-stimulated, or tolbutamide-stimulated). nih.gov Furthermore, experiments conducted on the isolated, perfused porcine pancreas showed that pancreastatin did not influence the basal secretion of somatostatin or its response to elevated glucose levels. nih.gov These conflicting results indicate that the role of pancreastatin in regulating somatostatin release is not yet clearly established.

Table 3: Research Findings on Somatostatin Secretion

Research Model Key Findings Citations
Perfused Rat Pancreas Had a small effect to reduce somatostatin secretion. pancreapedia.org
Perfused Rat Pancreas Did not significantly affect somatostatin output. nih.gov

Regulation of Glucose Metabolism

Beyond its role in the pancreas, Pancreastatin(33-49)(porcine) and its parent peptide are recognized as significant regulators of intermediary metabolism, particularly glucose homeostasis. physiology.org It generally exerts anti-insulin effects, influencing glucose production and utilization in key metabolic tissues like the liver and adipose tissue. pancreapedia.orgnih.gov

Studies in rats, both in vivo and in isolated hepatocytes, have confirmed the glycogenolytic effect of pancreastatin. physiology.orgnih.gov This effect is mediated through a signaling pathway that is independent of cAMP but dependent on calcium (Ca2+). physiology.org The mechanism involves a receptor coupled to G-proteins that activate phospholipase C, leading to an increase in intracellular calcium and subsequent stimulation of glycogenolysis. nih.gov In addition to the liver, pancreastatin has been shown to induce lipolysis in adipocytes, another action that runs counter to that of insulin. nih.govplos.org

Table 4: Research Findings on Induction of Glycogenolysis

Research Model Key Findings Citations
Rat Liver (in vivo and in vitro) Pancreastatin has a glycogenolytic effect. nih.gov
Rat Isolated Hepatocytes The glycogenolytic effect was confirmed and found to be mediated by a cAMP-independent, Ca2+-dependent mechanism. physiology.org

Pancreastatin also plays a role in regulating gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. Its influence is consistent with its function as a dysglycemic peptide that increases hepatic glucose output. physiology.org

Research has shown that pancreastatin stimulates the expression of glucose-6-phosphatase (G6Pase), the enzyme responsible for the final step in both gluconeogenesis and glycogenolysis. plos.org In Chromogranin A knockout mice, which lack the precursor for pancreastatin, the peptide was able to induce gluconeogenesis in the liver. physiology.org While some reports have mentioned an inhibition of gluconeogenesis in hepatocytes as one of its anti-insulin effects pancreapedia.org, the predominant evidence points towards a stimulatory influence on hepatic glucose production pathways. This suggests that pancreastatin is a key peptide in regulating glucose homeostasis, particularly by promoting glucose release from the liver through both glycogenolysis and gluconeogenesis. physiology.orgplos.org

Table 5: Research Findings on Influence on Gluconeogenesis

Research Model Key Findings Citations
Hepatocytes Pancreastatin stimulates the transcription of the gluconeogenic/glycogenolytic enzyme G6Pase. plos.org
Chromogranin A Knockout Mice Pancreastatin induces gluconeogenesis in the liver. physiology.org
General Review Described as having anti-insulin effects, including effects on gluconeogenesis in hepatocytes. pancreapedia.org

Inhibition of Glucose Uptake in Hepatocytes and Adipocytes

Pancreastatin(33-49)(porcine), a C-terminal fragment of the larger peptide pancreastatin, has been identified as a significant modulator of glucose metabolism. Research across various models has demonstrated its inhibitory action on glucose uptake in key metabolic tissues such as the liver (hepatocytes) and fat (adipocytes). This peptide is considered a counter-regulatory agent to insulin, impairing some of the primary metabolic actions of this hormone. plos.orgnih.gov

In studies using isolated rat adipocytes, pancreastatin dose-dependently inhibits both basal and insulin-stimulated glucose transport. nih.gov The maximal inhibitory effect is typically observed at a concentration of 10 nM, with a half-maximal inhibitory concentration (IC50) of approximately 1 nM. nih.gov This inhibition of glucose uptake is a key component of pancreastatin's broader impact on insulin resistance. nih.gov Further studies in 3T3-L1 adipocytes, a common cell line model for fat cells, showed a roughly 30% inhibition of insulin-stimulated glucose uptake by pancreastatin. plos.org

In human studies, the systemic effects of pancreastatin on glucose metabolism have also been observed. Infusion of pancreastatin into the human forearm resulted in a significant decrease in glucose uptake, estimated to be between 48% and 50%. oup.comoup.com This effect was determined to be metabolic rather than hemodynamic, as there was no associated change in forearm plasma flow. oup.comoup.com The C-terminal fragment, Pancreastatin(33-49), is known to be a biologically active portion of the full peptide, sharing its ability to inhibit glucose-induced insulin release. nih.govtandfonline.com

Inhibition of Glucose Uptake by Pancreastatin

Research ModelTissue/Cell TypeFindingReference
RatAdipocytesDose-dependent inhibition of basal and insulin-stimulated glucose transport. IC50 ~1 nM. nih.gov
Mouse3T3-L1 Adipocytes~30% inhibition of insulin-stimulated glucose uptake. plos.org
HumanForearm Tissue~48-50% decrease in glucose uptake. oup.comoup.com

Effects on Glycolysis and Glycogen (B147801) Synthesis

Pancreastatin exerts distinct and significant effects on the pathways of glucose storage and breakdown in the liver. In research on rat hepatocytes, pancreastatin has been shown to inhibit insulin-stimulated glycogen synthesis while not inhibiting, and in some cases enhancing, glycolysis. nih.gov

Specifically, in insulin-stimulated rat hepatocytes, pancreastatin inhibited the rate of glycogen synthesis by approximately 45%. nih.gov This effect was observed across a wide range of insulin concentrations. nih.gov The mechanism for this is believed to involve the activation of glycogen synthase kinase-3 (GSK-3) in adipocytes, which would phosphorylate and inactivate glycogen synthase. plos.org Concurrently, pancreastatin was found to enhance the rate of glycolysis, measured by lactate (B86563) production, by about 25% in these same hepatocytes. nih.gov The maximal effect for both actions was achieved at a pancreastatin concentration of 10⁻⁸ M. nih.gov

These findings underscore the peptide's role in promoting the breakdown of stored glucose (glycogenolysis) and opposing the storage of glucose as glycogen, particularly in the presence of insulin. plos.orgoup.com This suggests that pancreastatin may contribute to mechanisms involved in insulin resistance by directly counteracting insulin's anabolic effects on glucose in the liver. nih.gov

Effects of Pancreastatin on Hepatic Glucose Metabolism

Metabolic PathwayEffect in Rat HepatocytesMagnitude of EffectReference
Insulin-Stimulated Glycogen SynthesisInhibition~45% decrease nih.gov
Insulin-Stimulated GlycolysisEnhancement~25% increase nih.gov

Effects on Lipid and Protein Metabolism

Lipolytic Effects in Adipocytes

Pancreastatin demonstrates significant lipolytic activity, promoting the breakdown of stored fats in adipocytes. In studies using isolated rat adipocytes, pancreastatin was shown to have a potent lipolytic effect, with a half-maximal effective concentration (ED50) of 0.1 nM. nih.gov This effect, however, was found to be completely inhibited by the presence of insulin, highlighting the antagonistic relationship between these two molecules in the regulation of lipid metabolism. nih.gov

Lipolytic Effects of Pancreastatin

Research ModelTissue/Cell TypeFindingReference
RatAdipocytesPotent lipolytic effect (ED50 0.1 nM), inhibited by insulin. nih.gov
HumanForearm Tissue4.5- to 6.4-fold increase in free fatty acid spillover. oup.comoup.com

Modulation of Protein Synthesis

The effect of pancreastatin on protein synthesis presents a more complex picture compared to its clear inhibitory roles in glucose and lipid storage. In contrast to its impairment of insulin's metabolic actions, studies on rat adipocytes have found that pancreastatin dose-dependently stimulates protein synthesis. nih.gov Furthermore, it was observed to enhance insulin-stimulated protein synthesis in these cells. nih.gov This anabolic effect on protein metabolism stands in contrast to its catabolic or inhibitory effects on carbohydrate and lipid metabolism. However, other research suggests that by inhibiting insulin release, pancreastatin may indirectly lead to an inhibition of protein synthesis, as insulin itself is a potent stimulator of this process. biosynth.com This discrepancy indicates that the net effect of pancreastatin on protein synthesis may be tissue-specific or dependent on the broader hormonal context.

Regulation of Leptin Secretion and UCP-2 Expression

Pancreastatin has been found to modulate the expression and secretion of key proteins involved in energy balance and metabolism within adipocytes, specifically leptin and uncoupling protein-2 (UCP-2). nih.gov Leptin is an adipocyte-secreted hormone that plays a central role in regulating body weight by decreasing food intake and increasing energy expenditure. nih.gov

In isolated rat adipocytes, pancreastatin inhibits the expression and secretion of leptin. nih.gov This effect was observed to be significant and sustained over 24 hours. nih.gov Concurrently, pancreastatin stimulates the expression of UCP-2. nih.gov UCP-2 is a mitochondrial protein that can uncouple substrate oxidation from ATP synthesis, leading to energy dissipation as heat, and is involved in protecting cells from oxidative stress. mdpi.com The effects of pancreastatin on both leptin and UCP-2 appear to be mediated through a protein kinase C (PKC) dependent pathway, as blocking PKC prevented these changes. nih.gov The upregulation of UCP-2 may contribute to the metabolic actions of catecholamines under conditions of increased sympathetic activity, such as stress. nih.gov

Pancreastatin's Effects on Leptin and UCP-2 in Rat Adipocytes

MoleculeEffect of PancreastatinMediating PathwayReference
Leptin Secretion/ExpressionInhibitionProtein Kinase C (PKC) nih.gov
UCP-2 ExpressionStimulationProtein Kinase C (PKC) nih.gov

Modulation of Gastrointestinal Function

Pancreastatin(33-49)(porcine), a significant fragment of the larger pancreastatin peptide, demonstrates notable influence over various gastrointestinal processes. Its effects are primarily inhibitory, targeting key secretions within the digestive system.

Porcine pancreastatin is a recognized inhibitor of exocrine pancreatic secretion. nih.gov This inhibitory action has been observed in studies involving pigs. nih.gov Research in conscious rats has demonstrated that pancreastatin significantly inhibits meal-stimulated pancreatic secretion of both fluid and protein in a dose-dependent manner. nih.gov The biological activity responsible for these effects is understood to reside within the C-terminal half of the pancreastatin molecule. pancreapedia.org

Multiple studies have confirmed that both naturally occurring and synthetically produced forms of pancreastatin can suppress the secretion of digestive enzymes from the pancreas that is stimulated by meals or the administration of cholecystokinin (B1591339) (CCK) in animal models such as rats and dogs. pancreapedia.org Interestingly, some research suggests a differential effect based on the experimental setting; while pancreastatin inhibits exocrine pancreatic secretion in living organisms (in vivo), it reportedly does not have the same effect on the isolated, perfused rat pancreas (in vitro). nih.gov

The scientific literature presents a complex picture of pancreastatin's role in regulating gastric acid secretion, with findings varying across different research models. In studies conducted on conscious dogs, the intravenous infusion of pancreastatin was found to enhance gastric acid secretion stimulated by a peptone meal. nih.gov However, this same study noted no effect on basal acid secretion or on secretion stimulated by histamine (B1213489). nih.gov

In contrast, in vitro research using isolated gastric glands from rabbits has shown an inhibitory function for the C-terminal fragment, pancreastatin(33-49). nih.gov In this model, pancreastatin(33-49) dose-dependently inhibited acid secretion that was stimulated by both histamine and carbachol. nih.gov The study further proposed that this inhibition is not mediated by the release of somatostatin from D cells, but rather points to a direct action at the receptor or membrane level of the acid-producing parietal cells. nih.gov

Table 1: Effect of Pancreastatin(33-49)(porcine) on Stimulated Gastric Acid Secretion in Isolated Rabbit Gastric Glands

Stimulant Pancreastatin(33-49) Application Observed Inhibition of Stimulated Acid Secretion Reference
Histamine (10⁻⁶ M, 10⁻⁵ M) Dose-dependent Statistically significant (p < 0.005) nih.gov
Carbachol (10⁻⁵ M, 10⁻⁴ M) Dose-dependent Statistically significant (p < 0.001) nih.gov

Evidence suggests that the inhibitory mechanism of pancreastatin on exocrine pancreatic secretion involves neural pathways. nih.gov Specifically, pancreastatin is understood to inhibit the secretion of pancreatic enzymes by modulating the release of the neurotransmitter acetylcholine (B1216132) from presynaptic nerve endings within the pancreas. nih.govresearchgate.net

In experimental setups using isolated rat pancreatic lobules, where potassium is used to stimulate amylase release through a cholinergic pathway, pancreastatin demonstrated a dose-dependent inhibition of this stimulated secretion. nih.gov Further investigation revealed that pancreastatin directly inhibited the release of newly synthesized, radiolabeled acetylcholine ([3H]acetylcholine) that was stimulated by potassium chloride (KCl). nih.gov These findings strongly indicate that pancreastatin exerts its inhibitory control over exocrine secretion by acting on intrapancreatic neurons to curtail the release of acetylcholine. nih.gov

Table 2: Effect of Pancreastatin on Acetylcholine and Amylase in Rat Pancreatic Lobules

Measured Parameter Experimental Condition Effect Attributed to Pancreastatin Reference
Potassium-Evoked Amylase Release Dose-dependent application A maximal inhibition of 49.6% (± 11%) was observed. nih.gov
KCl-Stimulated [3H]acetylcholine Release Incubation with [3H]choline Release was inhibited by 43% (± 5.7%). nih.gov

Other Reported Biological Activities (e.g., Voltage-Gated Potassium Channels, Cell Proliferation)

Beyond its role in the gastrointestinal system, pancreastatin(33-49)(porcine) has been implicated in other biological processes.

Cell Proliferation: Both pancreastatin and its C-terminal fragment (33-49) have been observed to stimulate the proliferation of T-lymphocytes. nih.gov When T-cells were stimulated with the mitogen concanavalin (B7782731) A, both peptides induced a dose-dependent increase in the cells' proliferative response. nih.gov This effect was specific to T-cells, as no response was seen with the B-cell mitogen, lipopolysaccharide. nih.gov The data suggests that the C-terminal region of the pancreastatin molecule is responsible for this immunomodulatory activity. nih.gov

Table 3: Effect of Pancreastatin and its Fragment (33-49) on Lymphocyte Proliferation

Mitogen Peptide Applied Concentration for Maximum Effect Outcome Reference
Concanavalin A Pancreastatin & Pancreastatin(33-49) 10⁻⁸ M Dose-dependent stimulation of T-cell proliferation nih.gov
Lipopolysaccharide Pancreastatin & Pancreastatin(33-49) Not Applicable No effect on B-cell proliferation nih.gov

Voltage-Gated Potassium Channels: The interaction of pancreastatin with voltage-gated potassium channels is a subject of some conflicting reports in the literature. One source characterizes pancreastatin as an activator of these ion channels. biosynth.com Conversely, another report describes pancreastatin as a potent inhibitor of voltage-gated potassium channels specifically in pancreatic β-cells, an action that would lead to the inhibition of action potential propagation. biosynth.com

Advanced Methodologies and Analytical Approaches in Pancreastatin 33 49 Porcine Research

Peptide Synthesis Techniques for Analog Generation (e.g., Solid-Phase Methodology)

The generation of Pancreastatin(33-49)(porcine) and its related fragments for research purposes, such as antibody production and biological activity studies, has been achieved primarily through solid-phase peptide synthesis (SPPS). oup.comnih.gov This methodology allows for the efficient and controlled assembly of amino acids into a desired peptide sequence.

In a typical synthesis of porcine Pancreastatin (B1591218) fragments, including Pancreastatin(33-49), the process is conducted on an automatic peptide synthesizer. oup.com The synthesis utilizes polyamide resins, such as Ultrosyn B for the C-terminally amidated Pancreastatin(33-49). oup.com The amino acids are protected with Nα-fluorenyl-methoxy-carbonyl (Fmoc) groups. oup.compnas.org The C-terminal α-amide, a characteristic feature of the native peptide, is formed by cleaving the completed peptide from the resin using methanolic ammonia. oup.com Following synthesis, the crude peptide is purified to homogeneity using techniques like gel filtration and preparative High Performance Liquid Chromatography (HPLC). oup.com This synthetic approach has been instrumental in producing not only the native Pancreastatin(33-49) sequence but also various C-terminal fragments like Pancreastatin(35-49), Pancreastatin(37-49), and Pancreastatin(39-49) to investigate the core sequence responsible for its biological activity. nih.gov

Immunological Assays for Detection and Quantification

Immunological assays are fundamental tools for detecting and measuring the concentration of Pancreastatin-like immunoreactivity (PLI) in tissues and plasma. These methods rely on the specific binding of antibodies to the peptide.

To ensure reliable detection and quantification, researchers have developed sensitive and specific radioimmunoassays (RIAs) for Pancreastatin. nih.gov A key strategy involves using synthetic fragments of the peptide, such as the C-terminal fragment Pancreastatin(33-49), to generate specific antibodies. oup.com For instance, an antiserum designated P-33/49-C8 was developed in rabbits using synthetic porcine Pancreastatin(33-49) conjugated to bovine serum albumin (BSA). oup.com

A significant challenge in Pancreastatin assays is potential cross-reactivity with its precursor, Chromogranin A (CgA). To overcome this, highly specific antibodies that recognize the C-terminal of Pancreastatin have been developed. nih.gov One such assay utilizes an antibody raised against the 17-amino acid porcine Pancreastatin fragment 33-49. nih.govinterscienceinstitute.com This assay demonstrates high sensitivity and specificity, with little to no cross-reactivity with CgA, allowing for the accurate measurement of circulating Pancreastatin levels. nih.gov Validation of these RIAs involves assessing key performance characteristics, as detailed in the table below.

Assay ParameterFindingSource(s)
Antibody Target C-terminal sequence of porcine Pancreastatin (fragment 33-49) oup.comnih.gov
Sensitivity Capable of detecting Pancreastatin levels as low as 17 pg/mL nih.gov
Specificity Little to no cross-reactivity with the precursor Chromogranin A (CgA) nih.govtandfonline.com
Reproducibility Inter-assay coefficients of variation (CV) less than 20% nih.gov

Immunocytochemistry has been an indispensable technique for visualizing the cellular and subcellular distribution of Pancreastatin in various tissues. By applying antibodies raised against synthetic fragments like porcine Pancreastatin(33-49), researchers have mapped the location of this peptide throughout the porcine neuroendocrine system. nih.gov

These studies have confirmed the presence of Pancreastatin-like immunoreactivity in a wide array of tissues, consistent with the distribution of its precursor, Chromogranin A. nih.govnih.gov The findings support the concept of Pancreastatin being a proteolytically processed product of CgA. nih.gov In most tissues, Pancreastatin and CgA immunoreactivity are co-localized within the same endocrine cells and nerve fibers. nih.govnih.gov However, in some cell populations within the gastrointestinal tract and adenohypophysis, immunostaining for only one of the two has been observed, suggesting potential differences in CgA processing across various cell types. nih.gov

TissueLocalization of Pancreastatin-like ImmunoreactivitySource(s)
Pancreas Islets of Langerhans nih.gov
Adrenal Gland Adrenal medulla nih.govnih.gov
Pituitary Gland Anterior pituitary nih.govnih.gov
Gastrointestinal Tract Throughout, with preference for the upper small intestine oup.comnih.gov
Nervous System Nerve fibers nih.gov

Ligand affinity chromatography is a powerful purification technique based on the specific, reversible binding of a target molecule to a ligand immobilized on a chromatographic matrix. springernature.com In the context of Pancreastatin research, this methodology has been employed to isolate and purify its corresponding receptor. nih.gov

In one study, the Pancreastatin receptor was purified from rat liver membranes. nih.gov The process involved using a biotinylated rat Pancreastatin analog as the affinity ligand. This analog was immobilized on streptavidin-coated Sepharose beads. The solubilized liver membrane proteins were passed through this matrix, allowing the Pancreastatin receptor, coupled to its associated Gq/11 regulatory proteins, to bind specifically to the immobilized Pancreastatin analog. Subsequent elution under specific conditions, such as a change in pH, allowed for the recovery of the purified receptor-protein complex. nih.gov This approach is highly effective, often providing thousands-fold purification in a single step while preserving the biological activity of the isolated protein. springernature.com

Chromatographic and Electrophoretic Techniques

Chromatographic and electrophoretic methods are essential for separating and characterizing the different molecular forms of Pancreastatin present in biological extracts. These techniques separate molecules based on physical properties like size, charge, and hydrophobicity.

The combination of gel permeation chromatography (GPC) and reverse-phase high-performance liquid chromatography (HPLC) has been a cornerstone for characterizing the molecular heterogeneity of Pancreastatin in tissue extracts. tandfonline.comnih.gov GPC, a type of size-exclusion chromatography, separates molecules based on their hydrodynamic volume, effectively sorting them by size. wikipedia.org HPLC provides high-resolution separation based on properties like hydrophobicity.

Using these techniques in tandem with RIAs, researchers have demonstrated that Pancreastatin exists in multiple molecular forms within porcine tissues. tandfonline.comnih.gov Analysis of tissue extracts has revealed the presence of not only the 49-amino acid Pancreastatin peptide but also a C-terminal fragment and larger, N-terminally extended molecular forms that are more closely related to the Chromogranin A precursor. tandfonline.comdocumentsdelivered.com The relative abundance of these forms varies significantly between tissues, indicating that the post-translational processing of Chromogranin A into Pancreastatin and related peptides is a tissue-specific phenomenon. tandfonline.com

TissuePredominant Molecular Form(s) Identified by GPC/HPLCSource(s)
Pancreas Pancreastatin (similar to synthetic 1-49 peptide) nih.govtandfonline.comnih.gov
Stomach Antrum Pancreastatin tandfonline.com
Adrenal Medulla Large, N-terminally extended Chromogranin A-like forms nih.govtandfonline.com
Stomach Body N-terminally extended molecular forms tandfonline.com
Jejunum N-terminally extended molecular forms tandfonline.com
Pituitary Gland Small Pancreastatin-like peptides nih.gov

Electrophoretic Separations (e.g., SDS-PAGE)

Electrophoretic techniques, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), are fundamental in the study of Pancreastatin and its precursor, chromogranin A (CgA). While Pancreastatin(33-49)(porcine) itself is a small peptide and may not be the primary subject of direct analysis by standard SDS-PAGE, the technique is crucial for separating and characterizing larger related proteins and binding partners.

In research aimed at identifying protein interactors, SDS-PAGE is used to analyze proteins that bind to Pancreastatin fragments. For instance, after performing ligand affinity chromatography using a pancreastatin peptide as "bait" to capture binding proteins from tissue lysates, the bound proteins are eluted and separated by SDS-PAGE. plos.org This allows for the visualization of distinct protein bands based on their molecular weight. A major band of interest, such as one at approximately 75 kDa, can then be excised from the gel for further identification by mass spectrometry. plos.org

SDS-PAGE is also employed to estimate the molecular weight of larger CgA fragments that contain the pancreastatin sequence. In studies on gastrinoma patients, a C-terminal fragment of human CgA was analyzed by SDS-PAGE, which estimated its molecular weight to be around 23 kDa. tandfonline.com This information is vital for understanding the processing of CgA into various bioactive peptides, including pancreastatin.

Table 1: Application of SDS-PAGE in Pancreastatin-Related Research

Application Description Example Finding Source
Identification of Binding Partners Separation of proteins eluted from affinity chromatography using a pancreastatin peptide as bait.A major ~75 kDa protein band was identified as a potential binding partner in mouse liver homogenate. plos.org
Characterization of Precursor Fragments Estimation of the molecular weight of chromogranin A-derived fragments containing the pancreastatin sequence.A C-terminal CgA fragment from gastrinoma patients was estimated to be ~23 kDa. tandfonline.com

Functional Assays for Receptor Binding and Signal Transduction

Receptor binding assays are essential for characterizing the interaction of Pancreastatin(33-49)(porcine) with its cellular targets. These assays typically utilize labeled forms of the ligand to quantify binding to cell membranes or isolated receptors.

In studies on rat hepatoma (HTC) cells, binding assays with radiolabeled pancreastatin were used to characterize its receptor. These experiments revealed a single population of high-affinity binding sites. nih.gov The maximal binding capacity (Bmax) was determined to be 8 fmol/mg of protein, and the equilibrium dissociation constant (Kd), a measure of binding affinity, was 0.6 nM. nih.gov This indicates a strong interaction between pancreastatin and its receptor on these cells. The binding was also shown to be inhibited by guanine (B1146940) nucleotides, suggesting the receptor is coupled to a G protein system. nih.gov

Another approach involves using biotinylated pancreastatin peptides in ligand affinity chromatography. In this method, a biotin-labeled human pancreastatin fragment serves as a "bait" to isolate its binding partners from a cell or tissue lysate, such as solubilized liver membranes. plos.org The captured "prey" proteins can then be identified, providing insights into the molecular targets of pancreastatin. plos.org These binding assays are critical first steps in elucidating the peptide's mechanism of action. merckmillipore.com

Table 2: Receptor Binding Parameters for Pancreastatin

Cell/Tissue Model Labeled Ligand Used Binding Affinity (Kd) Maximal Binding Capacity (Bmax) Source
Rat HTC Hepatoma CellsRadiolabeled Pancreastatin0.6 nM8 fmol/mg protein nih.gov
Mouse Liver MembranesBiotinylated Human PancreastatinNot DeterminedNot Determined plos.org

Enzyme Activity Assays (e.g., ATPase, Phospholipase C)

Enzyme activity assays are employed to determine the downstream effects of pancreastatin receptor binding on specific enzymatic pathways. Research has shown that pancreastatin can modulate the activity of key enzymes involved in signal transduction.

ATPase Activity: Studies have identified the 78-kDa glucose-regulated protein (GRP78) as a binding partner for pancreastatin. Subsequent functional assays demonstrated that pancreastatin directly inhibits the ATPase enzymatic activity of GRP78. plos.org This inhibition was found to be concentration-dependent, with an estimated IC50 (the concentration of pancreastatin required to inhibit 50% of the enzyme's activity) of approximately 5.2 µM. plos.org This interaction suggests a novel mechanism for pancreastatin's influence on cellular metabolism and protein folding. plos.org

Phospholipase C (PLC) Activity: In rat HTC hepatoma cells, the pancreastatin receptor is coupled to G proteins of the Gα(q/11) family. nih.gov Binding of pancreastatin to its receptor leads to the activation of Phospholipase C-β1 and Phospholipase C-β3. nih.gov PLC is a crucial enzyme in cellular signaling that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which then propagate the signal within the cell. droracle.ai

The biological effects of Pancreastatin(33-49)(porcine) are mediated through changes in the concentration of intracellular second messengers, small molecules that transmit signals from receptors on the cell surface to target molecules inside the cell. britannica.com

Cyclic AMP (cAMP): The effect of pancreastatin on cAMP levels appears to be cell-type specific. In studies using isolated rabbit parietal cells, pancreastatin was found to inhibit histamine-stimulated acid secretion by decreasing intracellular cAMP levels. nih.gov This inhibitory effect was blocked by pertussis toxin, indicating the involvement of an inhibitory G protein (Gi). nih.gov However, in isolated rat hepatocytes, pancreastatin's glycogenolytic effect was not associated with an increase in cAMP levels, distinguishing its mechanism from that of glucagon (B607659). researchgate.net

Calcium (Ca2+): Pancreastatin's influence on intracellular calcium concentrations also varies depending on the cellular context. In rabbit parietal cells stimulated with the cholinergic agonist carbachol, pancreastatin inhibited aminopyrine accumulation (an indicator of acid secretion) but did not alter the carbachol-induced increase in cytosolic free calcium. nih.gov This suggests that pancreastatin's inhibitory action in this specific pathway occurs downstream or independent of calcium mobilization. nih.gov

There is currently limited specific information in the provided search results regarding the direct effect of Pancreastatin(33-49)(porcine) on cyclic GMP (cGMP) levels.

Table 3: Effects of Pancreastatin on Intracellular Second Messengers

Second Messenger Cell Model Stimulus Observed Effect of Pancreastatin Source
cAMP Rabbit Parietal CellsHistamine (B1213489)Decrease nih.gov
cAMP Rat HepatocytesBasalNo change researchgate.net
Calcium (Ca2+) Rabbit Parietal CellsCarbacholNo change in Ca2+ mobilization nih.gov

In Vitro and Ex Vivo Model Systems for Mechanistic Studies

Ex vivo studies using isolated perfused organs are invaluable for investigating the physiological effects of Pancreastatin(33-49)(porcine) in a controlled environment that maintains the organ's architecture and cellular interactions.

Isolated Perfused Pancreas: This model has been extensively used to study pancreastatin's primary described function: the inhibition of insulin (B600854) secretion. tandfonline.com Studies using the isolated perfused rat pancreas demonstrated that both full-length porcine pancreastatin (1-49) and the C-terminal fragment, Pancreastatin(33-49)(porcine), potently inhibit glucose-induced insulin release. nih.gov In one study, 10 nM of Pancreastatin(33-49) inhibited the first phase of insulin release by 24.4% and the second phase by 25.7%. nih.gov This effect highlights the biological significance of the C-terminal region of the peptide. nih.gov The model allows for precise control of glucose concentrations and the direct measurement of secreted hormones like insulin, glucagon, and somatostatin (B550006) in the effluent. researchgate.net

Isolated Perfused Adrenal Glands: The isolated perfused porcine adrenal gland model has been used to study the release of pancreastatin itself. nih.gov These studies showed that stimulation of the splanchnic nerves, which innervate the adrenal gland, significantly increased the release of pancreastatin-like immunoreactivity. nih.gov This release appears to be mediated by cholinergic nicotinic transmission and occurs in parallel with catecholamine secretion. nih.gov This model is crucial for understanding the processing of the precursor chromogranin A and the subsequent secretion of its derived peptides from the adrenal medulla. nih.gov

Table 4: Summary of Findings from Isolated Perfused Organ Studies

Organ Model Species Peptide Studied Key Finding Source
Pancreas RatPorcine Pancreastatin(33-49)Inhibition of glucose-stimulated insulin release (both first and second phases). nih.gov
Pancreas RatPorcine PancreastatinInhibition of glucose-induced insulin release. researchgate.nettandfonline.com
Adrenal Gland PorcineEndogenous PancreastatinSplanchnic nerve stimulation enhances the release of pancreastatin-like immunoreactivity. nih.gov

Dispersed Cell Preparations (e.g., Hepatocytes, Adipocytes, Gastric Glands)

Dispersed cell preparations provide a crucial in vitro system for elucidating the direct cellular and molecular mechanisms of Pancreastatin(33-49)(porcine). By isolating specific cell types from complex tissues, researchers can study the peptide's effects in a controlled environment, free from systemic hormonal and neural influences.

Hepatocytes: Studies using freshly isolated rat hepatocytes have been instrumental in defining the hepatic actions of pancreastatin and its C-terminal fragments. Porcine pancreastatin(33-49) has been shown to be a potent modulator of hepatocyte function. Research indicates that this fragment can produce approximately 75% of the effect of homologous rat pancreastatin on increasing free cytosolic Ca2+ ([Ca2+]i) nih.gov. This elevation in intracellular calcium is a key signaling event that correlates with increased glucose production nih.gov. The mechanism involves mobilizing calcium from internal stores and is linked to G-protein-coupled receptor signaling nih.gov.

Adipocytes: In isolated rat and mouse adipocytes, pancreastatin acts as a significant counter-regulator to insulin physiology.orgnih.gov. The peptide dose-dependently inhibits both basal and insulin-stimulated glucose uptake, lactate (B86563) production, and lipogenesis physiology.orgnih.govnih.gov. The half-maximal inhibitory concentration (IC50) for inhibiting insulin-stimulated glucose transport is approximately 0.6 to 1 nM physiology.orgnih.gov. Furthermore, pancreastatin demonstrates lipolytic effects, although this action is inhibited by insulin nih.gov. Interestingly, while it curtails many of insulin's metabolic actions, pancreastatin has been found to stimulate protein synthesis in adipocytes nih.govresearchgate.net. These findings underscore the peptide's role in modulating energy storage and metabolism in fat cells.

Gastric Glands: Research utilizing isolated rabbit gastric glands has revealed an inhibitory role for pancreastatin's C-terminal fragment, PST(33-49), on gastric acid secretion nih.gov. While the peptide alone does not affect basal acid secretion, it significantly inhibits both histamine- and carbachol-stimulated acid production in a dose-dependent manner nih.gov. This effect appears to be mediated at the receptor or membrane level of the parietal cell, as it is not associated with changes in somatostatin release from D-cells within the glands nih.gov. This suggests a potential role for pancreastatin as a paracrine or endocrine regulator of gastric function.

Table 1: Effects of Pancreastatin(33-49)(porcine) and Related Fragments on Dispersed Cells
Cell TypeModel SystemObserved Effect of Pancreastatin/(33-49) FragmentReference
HepatocytesIsolated Rat HepatocytesIncreases free cytosolic Ca2+; Stimulates glucose production. nih.gov
HepatocytesRat/Mouse HepatocytesInduces glycogenolysis and gluconeogenesis; Inhibits glycogen (B147801) synthesis. physiology.orgnih.gov
AdipocytesIsolated Rat AdipocytesInhibits basal and insulin-stimulated glucose transport, lactate production, and lipogenesis. physiology.orgnih.gov
AdipocytesIsolated Rat AdipocytesStimulates protein synthesis. nih.govresearchgate.net
Gastric GlandsIsolated Rabbit Gastric GlandsInhibits histamine- and carbachol-stimulated acid secretion. nih.gov

Pancreatic Islets and Acini Studies

The pancreas is a primary site of both the production and action of pancreastatin. Studies on isolated pancreatic islets and acini have been fundamental to understanding its regulatory role in both endocrine and exocrine secretion.

Pancreatic Islets: One of the first and most well-documented biological activities of pancreastatin is the potent inhibition of glucose-stimulated insulin secretion nih.gov. This effect has been consistently demonstrated in studies using isolated perfused rat pancreas and cultured islet cells nih.govnih.govnih.govtandfonline.com. The C-terminal region of the peptide is crucial for this activity. Specifically, synthetic porcine pancreastatin(33-49) has been shown to inhibit both the first and second phases of glucose-induced insulin release with a potency equal to or slightly greater than the full-length pancreastatin(1-49) molecule nih.govtandfonline.com. Some research also indicates that pancreastatin can stimulate glucagon secretion, further contributing to its hyperglycemic profile nih.gov.

Pancreatic Acini: Pancreastatin also influences pancreatic exocrine function. Studies on dispersed guinea pig pancreatic acini have shown that pancreastatin at nanomolar concentrations can inhibit amylase release stimulated by cholecystokinin (B1591339) (CCK)-8 in a dose-dependent manner nih.gov. However, the peptide does not affect basal amylase secretion, suggesting it acts by modulating secretagogue-induced pathways rather than directly triggering or inhibiting the secretory machinery itself nih.govresearchgate.net. This points to an indirect mechanism for its inhibition of exocrine secretion researchgate.net.

Table 2: Effects of Pancreastatin(33-49)(porcine) on Pancreatic Preparations
PreparationModel SystemKey FindingReference
Pancreatic IsletsIsolated Perfused Rat PancreasPST(33-49) significantly inhibits first and second phase glucose-stimulated insulin release. nih.gov
Pancreatic AciniDispersed Guinea Pig Pancreatic AciniPST inhibits cholecystokinin (CCK)-8 stimulated amylase release. nih.gov

Application of Animal Models for In Vivo Research (e.g., Rodent Models)

In vivo studies using animal models, particularly rodents, have been essential for validating the physiological relevance of findings from in vitro cell preparations. These models allow for the investigation of the systemic effects of Pancreastatin(33-49)(porcine) on metabolic homeostasis.

Intravenous administration of pancreastatin in mice has been shown to lower basal plasma insulin levels and inhibit insulin secretion stimulated by glucose or the cholinergic agonist carbachol nih.gov. These in vivo experiments confirmed the peptide's potent inhibitory effect on insulin release observed in isolated islets. Furthermore, the studies demonstrated that pancreastatin stimulates a rise in plasma glucagon and induces transient hyperglycemia, consistent with its role as a counter-regulatory hormone to insulin nih.gov. The glycogenolytic and hyperglycemic effects of the C-terminal fragment of pancreastatin have also been specifically demonstrated in rats in vivo plos.org. However, it is noteworthy that one study in conscious pigs reported that a high-dose infusion of pancreastatin(33-49) did not alter either basal or glucose-stimulated insulin secretion, suggesting potential species-specific differences in its in vivo efficacy nih.gov.

Knockout Models (e.g., Chromogranin A knockout mice)

The development of knockout animal models has provided powerful tools for dissecting the endogenous role of pancreastatin. Since pancreastatin is derived from the processing of Chromogranin A (CgA), mice with a targeted deletion of the Chga gene (Chga-KO) serve as a pancreastatin-deficient model researchgate.netfrontiersin.org.

Chga-KO mice exhibit several metabolic alterations, including improved hepatic insulin sensitivity and enhanced glycemic control despite having low plasma insulin levels plos.orgfrontiersin.org. This phenotype of increased insulin sensitivity is effectively reversed by administering pancreastatin to these mice frontiersin.org. Treating Chga-KO mice with pancreastatin leads to increased blood glucose, which is associated with the upregulation of key gluconeogenic enzymes in the liver, such as glucose-6-phosphatase physiology.orgnih.govplos.org. These rescue experiments in knockout models provide compelling evidence that endogenously produced pancreastatin functions as a critical physiological regulator of glucose homeostasis and insulin sensitivity physiology.orgresearchgate.net.

Studies on Metabolic Rhythms and Homeostasis

Pancreastatin is now recognized as an important endogenous peptide that regulates the homeostasis of glucose, lipid, and protein metabolism physiology.orgnih.gov. Its actions are generally counter-regulatory to those of insulin plos.orgbioagilytix.com. The peptide exerts its effects on multiple tissues to maintain metabolic balance. In the pancreas, it inhibits insulin secretion, while in the liver, it stimulates glucose production through glycogenolysis and gluconeogenesis nih.govresearchgate.net. In adipose tissue, it curtails glucose uptake and lipogenesis physiology.orgresearchgate.net.

The dysglycemic activity of pancreastatin is highlighted by the observation that its circulating levels are often elevated in states of insulin resistance, such as gestational diabetes and Type 2 diabetes physiology.orgnih.gov. This suggests that pancreastatin may not only be a physiological regulator but also a pathophysiological contributor to metabolic dysregulation. The naturally occurring human variants of the peptide, which can increase its potency in inhibiting glucose uptake, further establish a role for pancreastatin in intermediary metabolism and disease susceptibility bioagilytix.comquestdiagnostics.com.

Structure Activity Relationships and Comparative Peptide Research

Identification of Minimal Biologically Active Fragments (e.g., Pancreastatin(35-49))

The biological activity of pancreastatin (B1591218), particularly its ability to inhibit glucose-induced insulin (B600854) release, is primarily localized to its C-terminal portion. nih.gov Research aimed at pinpointing the essential components for this activity has led to the synthesis and testing of various C-terminal fragments of porcine pancreastatin. nih.gov

In a key study utilizing an isolated perfused rat pancreas model, several fragments were evaluated. While the full-length porcine Pancreastatin(1-49) and the fragment Pancreastatin(33-49) both demonstrated the ability to inhibit insulin release, further truncation revealed the minimal sequence required for bioactivity. nih.gov The fragment Pancreastatin(35-49) was also found to significantly inhibit insulin release in a dose-dependent manner. nih.gov However, shorter fragments, specifically Pancreastatin(37-49) and Pancreastatin(39-49), were found to be inactive. nih.gov These findings establish Pancreastatin(35-49) as the shortest C-terminal fragment that retains the characteristic biological activity of the parent peptide. nih.gov

Role of Specific Amino Acid Residues and C-Terminal Amidation in Activity

The biological function of pancreastatin fragments is critically dependent on their specific amino acid sequence and a key post-translational modification at the C-terminus. The C-terminal region is established as the primary site of biological activity. nih.gov

A crucial structural feature for the activity of pancreastatin and its fragments is the presence of a C-terminal amide. nih.govnih.gov Many hormonally-active peptides and neuropeptides possess this feature, which is essential for their function. nih.gov Studies on a C-terminal fragment of rat pancreastatin demonstrated this principle directly; the amidated version of the peptide effectively inhibited pancreatic exocrine secretions, whereas an identical fragment lacking the C-terminal amide showed no biological effect. nih.gov The original isolation of porcine pancreastatin was based on detecting this C-terminal glycine (B1666218) amide structure. nih.gov

The importance of specific amino acid residues within the C-terminal region is highlighted by research on naturally occurring human variants of pancreastatin. One such variant, Gly297Ser, which involves a substitution in the functionally significant carboxyl-terminal end, was found to have an unexpectedly increased potency in its ability to inhibit glucose uptake. oup.com This indicates that even single amino acid changes in this critical region can significantly modulate the peptide's biological activity. oup.com While the entire C-terminal portion contributes to activity, these findings underscore the pronounced influence of the terminal amide and the specific residues near it. nih.govnih.govoup.com

Comparison of Potency and Efficacy Across Different Pancreastatin Fragments

The potency and efficacy of pancreastatin in inhibiting insulin secretion vary among its different fragments. Comparative studies have shown that not all active fragments possess the same level of inhibitory capability.

In studies using the isolated perfused rat pancreas, the inhibitory effects of full-length porcine Pancreastatin(1-49) and its C-terminal fragments were quantified at a concentration of 10 nM. The fragment Pancreastatin(33-49) exhibited the highest degree of inhibition on both the first and second phases of glucose-induced insulin release. nih.gov Pancreastatin(1-49) and Pancreastatin(35-49) also produced significant inhibition, although to a slightly lesser extent than Pancreastatin(33-49). nih.gov In contrast, the fragments Pancreastatin(37-49) and Pancreastatin(39-49) were completely inactive, demonstrating a clear cutoff point in the amino acid sequence for maintaining efficacy. nih.gov

The data suggests that while the core activity resides in the (35-49) sequence, residues between positions 33 and 35 may contribute to optimizing the peptide's potency.

Inhibition of Glucose-Induced Insulin Release by Pancreastatin Fragments (at 10 nM)
Pancreastatin FragmentFirst Phase Inhibition (%)Second Phase Inhibition (%)
PST (1-49)15.6 ± 2.418.9 ± 2.7
PST (33-49)24.4 ± 6.525.7 ± 4.8
PST (35-49)12.5 ± 1.920.1 ± 1.9
PST (37-49)InactiveInactive
PST (39-49)InactiveInactive

Analysis of Species-Specific Differences in Biological Activity

Pancreastatin's amino acid sequence shows a degree of conservation across different mammalian species, though notable variations exist. oup.comresearchgate.net The primary structures for human, porcine, bovine, and rat pancreastatin have been determined and show significant homology. oup.com Sequence alignment highlights regions that are highly conserved, particularly in the C-terminal end, which is known to be the locus of biological activity. oup.comresearchgate.net

Despite the sequence differences, the biological activity can be similar. For instance, a study evaluating synthetic human pancreastatin and its C-terminal fragment found that their relative molar potency in inhibiting glucose-stimulated insulin secretion in isolated rat islets was equivalent to that of porcine pancreastatin.

Design and Evaluation of Pancreastatin Analogues for Research Purposes

The design and synthesis of pancreastatin fragments and analogues are crucial for research into its structure-activity relationships and for the development of specific investigational tools. Various fragments, such as porcine Pancreastatin(1-13), Pancreastatin(15-26), and Pancreastatin(33-49), have been synthesized using solid-phase methods. oup.com These synthetic peptides have been instrumental in developing sequence-specific radioimmunoassays, allowing for the detailed study of pancreastatin's distribution, localization, and molecular forms in different tissues. oup.com

Furthermore, the evaluation of modified analogues helps to delineate the roles of specific structural features. The development of pancreastatin inhibitors, for instance, provides insight into the peptide's mechanism of action. One such inhibitor, identified as PSTCΔ8, was found to counteract the effects of pancreastatin, and its analysis revealed the importance of both the C-terminus and N-terminal residues of the peptide for its full action. nih.gov Such analogues are valuable research tools for probing the physiological and pathophysiological roles of pancreastatin and for identifying the specific domains that interact with its receptors.

Emerging Concepts and Future Directions in Pancreastatin 33 49 Porcine Research

Further Elucidation of Comprehensive Physiological Roles and Endogenous Regulation

Future research will focus on expanding our understanding of the diverse physiological roles of Pancreastatin(33-49)(porcine) beyond its initially identified function of inhibiting insulin (B600854) secretion. nih.gov Pancreastatin (B1591218) is known to be a key regulator of glucose, lipid, and protein metabolism in critical metabolic tissues like the liver and adipose tissue. researchgate.netphysiology.orgnih.gov It exerts a dysglycemic effect by reducing glucose uptake in hepatocytes and adipocytes and stimulating hepatic gluconeogenesis. physiology.orgnih.gov

The endogenous regulation of Pancreastatin(33-49)(porcine) is intricately linked to the processing of its precursor, Chromogranin A. nih.govjohnshopkins.edu This processing is tissue-specific, with the pancreas and gastric endocrine cells being significant sources of the fully processed peptide. nih.gov However, since most circulating CgA is secreted by chromaffin tissue, peripheral processing of CgA is likely a major source of pancreastatin. nih.gov The precise enzymatic machinery and regulatory factors governing the cleavage of CgA to yield pancreastatin and its active fragments in different tissues remain a critical area for investigation. Understanding this differential processing is key to deciphering its cell-specific functions. researchgate.net

Physiological Role Observed Effect Tissue/Model
Insulin SecretionPotent inhibition of glucose-stimulated insulin release. nih.govnih.govphysiology.orgPorcine pancreas, Isolated rat pancreas. nih.govphysiology.org
Glucose MetabolismInduces glycogenolysis, inhibits glycogen (B147801) synthesis, and reduces glucose uptake. physiology.orgnih.govRat hepatocytes, Human skeletal muscle. physiology.orgnih.gov
Lipid MetabolismInhibits lipogenesis. nih.govRat adipocytes. nih.gov
Endocrine RegulationInhibits parathyroid hormone secretion. johnshopkins.eduPorcine parathyroid cells. johnshopkins.edu

Identification of Novel Molecular Targets and Interacting Partners

A pivotal area of future research is the identification of the full spectrum of molecular targets and interacting partners for Pancreastatin(33-49)(porcine). While its effects have been well-documented, the specific receptors and binding proteins have remained elusive for some time.

A significant breakthrough has been the identification of the 78 kDa Glucose-Regulated Protein (GRP78), also known as BiP or HSPA5, as a major interacting partner of pancreastatin in the liver. plos.org GRP78 is a critical chaperone protein involved in the Unfolded Protein Response (UPR), a cellular stress response pathway originating in the endoplasmic reticulum. plos.org The interaction between pancreastatin and GRP78 suggests a novel mechanism by which the peptide may influence cellular metabolism and stress responses. Specifically, pancreastatin has been shown to inhibit the ATPase activity of GRP78. plos.org The continued use of advanced techniques like ligand affinity chromatography with biotinylated peptide fragments will be essential to uncover additional binding partners in various tissues, providing deeper insights into its mechanism of action. plos.org

Detailed Mapping of Intracellular Signal Transduction Networks

A complete understanding of the physiological effects of Pancreastatin(33-49)(porcine) requires detailed mapping of the intracellular signaling pathways it modulates. Current evidence indicates that pancreastatin can activate a dual signaling mechanism. In hepatocytes, its effects are mediated through the Gαq/11 protein, which in turn activates the β3-isoform of phospholipase C. nih.gov This leads to an increase in cytoplasmic free calcium and the stimulation of protein kinase C (PKC). nih.govresearchgate.net

However, other pathways may also be involved depending on the cell type. For instance, in stimulating T-lymphocyte proliferation, pancreastatin appears to utilize a mechanism that is independent of diacylglycerol, a typical activator of PKC. nih.gov Future studies should employ comprehensive approaches, such as phosphoproteomics and kinome profiling, to build a complete map of the signal transduction networks activated by Pancreastatin(33-49)(porcine) in its various target cells. This will help to explain the diverse and sometimes opposing biological activities reported for this peptide.

Signaling Pathway Component Role in Pancreastatin Action Cellular Context
Gαq/11 proteinInitial receptor-coupled activation. nih.govHepatocytes. nih.gov
Phospholipase C β3Activation leads to downstream signaling. nih.govHepatocytes. nih.gov
Cytoplasmic Free CalciumIncreased levels act as a second messenger. nih.govHepatocytes. nih.gov
Protein Kinase C (PKC)Stimulated to mediate metabolic effects. nih.govresearchgate.netHepatocytes. researchgate.net

Exploration of Interplay with Other Regulatory Peptides and Hormones

Pancreastatin(33-49)(porcine) does not act in isolation; its physiological effects are the result of complex interplay with other hormones and regulatory peptides. Its most well-characterized interaction is its counter-regulatory role against insulin. nih.gov It potently inhibits glucose-stimulated insulin secretion from pancreatic beta cells, establishing it as a significant factor in glucose homeostasis. nih.govphysiology.org

In pancreatic islets, pancreastatin is co-localized with insulin, glucagon (B607659), and somatostatin (B550006), suggesting a potential for paracrine or autocrine regulation of islet cell function. nih.gov Furthermore, it has been shown to inhibit the secretion of parathyroid hormone (PTH). nih.govjohnshopkins.edu Future research should investigate the broader network of hormonal interactions. For example, exploring its effects on the secretion and action of incretins (like GLP-1), glucagon, and stress hormones (like catecholamines and cortisol) will provide a more integrated view of its role in systemic metabolic and endocrine regulation.

Investigation of Pancreastatin(33-49)(porcine) in Cellular Stress Responses and Adaptation

Emerging evidence points to a significant role for pancreastatin in cellular stress responses. Its interaction with the key endoplasmic reticulum (ER) stress chaperone GRP78 provides a direct molecular link to the Unfolded Protein Response (UPR). plos.org This suggests that pancreastatin may modulate cellular adaptation to conditions that cause ER stress, such as nutrient overload or hypoxia.

Furthermore, pancreastatin is implicated in the broader physiological response to stress. nih.gov Studies have shown that administration of pancreastatin can decrease plasma epinephrine (B1671497) levels during surgical stress in rats, suggesting a modulatory role in the adrenal medullary response. nih.gov Investigating the expression and processing of CgA into pancreastatin under various stress conditions, and elucidating the downstream consequences of its interaction with stress-related pathways like the UPR, will be crucial for understanding its adaptive functions. This could link its metabolic actions with its role as a modulator of cellular and systemic stress.

Development of Advanced Research Tools and Methodologies

Progress in understanding Pancreastatin(33-49)(porcine) is critically dependent on the development and application of advanced research tools. The creation of highly specific antibodies against C-terminal fragments like Pancreastatin(33-49) has been instrumental in developing sensitive radioimmunoassays (RIAs) and immunocytochemical techniques. oup.comnih.govnih.gov These tools have enabled researchers to map the distribution of the peptide and its precursor, CgA, in various tissues and tumors. oup.comnih.gov

Future advancements will likely include:

Novel Molecular Probes: The development of fluorescent or biotinylated analogs of Pancreastatin(33-49)(porcine) for receptor identification, localization, and tracking. The use of biotinylated pancreastatin has already proven successful in identifying GRP78 as an interacting partner. plos.org

Genetic Models: The creation of more sophisticated genetic models, such as cell-specific knockouts or knock-ins of CgA processing enzymes, will allow for precise dissection of the physiological roles of endogenously produced pancreastatin.

High-Throughput Screening: The synthesis of peptide libraries based on the Pancreastatin(33-49)(porcine) sequence could be used in high-throughput screening assays to identify small molecule agonists or antagonists, which would be invaluable for both research and potential therapeutic applications.

Advanced Chromatography and Mass Spectrometry: The use of techniques like high-performance liquid chromatography (HPLC) and mass spectrometry is vital for characterizing the various molecular forms of pancreastatin-like peptides in different tissues and physiological states. nih.govnih.gov

Q & A

Q. What is the primary biological activity of Pancreastatin(33-49)(porcine), and how is it experimentally validated?

Pancreastatin(33-49)(porcine) is a peptide fragment derived from porcine chromogranin A, primarily known for inhibiting insulin secretion in vitro and enhancing glucose-dependent insulin release. Experimental validation typically involves:

  • Insulin inhibition assays : Isolated pancreatic β-cells or perfused pancreas models treated with varying peptide concentrations, followed by radioimmunoassay (RIA) or ELISA to quantify insulin levels .
  • Glucose priming studies : Measuring intracellular calcium flux or cAMP levels in response to glucose stimulation in the presence of the peptide.

Table 1 : Common Assays for Functional Validation

Assay TypeModel SystemKey MetricsReference
Insulin secretionIsolated rat isletsInsulin release (ng/mL) via ELISA
Calcium imagingINS-1 cellsFluorescence intensity (ΔF/F₀)

Q. What are the recommended protocols for synthesizing and purifying Pancreastatin(33-49)(porcine)?

Synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Critical steps include:

  • Resin selection : Wang resin for C-terminal amidation.
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA) .
  • Purity validation : Mass spectrometry (MS) for molecular weight confirmation (>95% purity via HPLC).

Q. How does the species specificity of Pancreastatin(33-49) impact experimental design?

The porcine-derived peptide may exhibit reduced activity in non-porcine models due to sequence divergence (e.g., differences in human vs. porcine chromogranin A). Researchers should:

  • Use species-matched cell lines (e.g., porcine pancreatic cells) or validate cross-reactivity via dose-response curves.
  • Consider synthetic human homologs for translational studies .

Advanced Research Questions

Q. What molecular mechanisms underlie the dual role of Pancreastatin(33-49)(porcine) in insulin inhibition and glucose priming?

Contradictory findings suggest context-dependent signaling:

  • Inhibition : Mediated via Gi/o-coupled receptors, reducing cAMP and suppressing insulin exocytosis.
  • Glucose priming : Potentiation of Ca²⁺ influx through L-type channels in the presence of high glucose. Methodological considerations :
  • Use phosphoproteomics to map downstream targets (e.g., PKA, PKC isoforms).
  • Apply receptor antagonists (e.g., pertussis toxin for Gi/o uncoupling) to isolate pathways .

Q. How can discrepancies in in vivo vs. in vitro efficacy be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., peptide stability, tissue penetration). Strategies include:

  • Stability assays : Incubate the peptide in serum or plasma to assess half-life (LC-MS/MS quantification).
  • Delivery optimization : Use lipid nanoparticles or PEGylation to enhance bioavailability in animal models .

Q. What are the limitations of current structural models for Pancreastatin(33-49)(porcine), and how can they be addressed?

Existing NMR/X-ray models lack resolution for dynamic regions (e.g., N-terminal residues 33–37). Advanced approaches:

  • Molecular dynamics simulations : Analyze conformational changes under physiological pH and ionic conditions.
  • Alanine scanning mutagenesis : Identify critical residues for receptor binding .

Data Interpretation & Contradictions

Q. How should researchers address conflicting reports on the peptide’s role in glucose homeostasis?

Contradictions may stem from:

  • Dose variability : Supraphysiological concentrations in vitro vs. physiological levels in vivo.
  • Model differences : Rodent vs. porcine metabolic responses. Recommendations :
  • Conduct meta-analyses to identify consensus dose ranges.
  • Standardize assays across labs (e.g., glucose concentrations, incubation times) .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in Pancreastatin studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. For heterogeneous

  • Hierarchical Bayesian modeling : Account for inter-experiment variability.
  • ANCOVA : Adjust for covariates like cell passage number or fasting duration .

Experimental Design & Optimization

Q. What controls are essential for ensuring specificity in Pancreastatin(33-49)(porcine) assays?

Include:

  • Negative controls : Scrambled peptide sequences or inactive fragments (e.g., Pancreastatin(1–20)).
  • Pharmacological controls : Co-treatment with receptor blockers (e.g., somatostatin analogs).
  • Vehicle controls : Assess solvent effects (e.g., DMSO or acetic acid) .

Q. How can researchers optimize in vivo delivery for Pancreastatin(33-49)(porcine) in metabolic studies?

  • Route of administration : Intraperitoneal vs. subcutaneous injection (compare bioavailability via LC-MS/MS).
  • Sustained-release formulations : PLGA microspheres for prolonged activity .

Table 2 : Key Parameters for In Vivo Studies

ParameterRecommendationRationale
Dosage1–10 nmol/kgBalances efficacy and off-target effects
MonitoringContinuous glucose monitoring (CGM)Captures dynamic glycemic responses
Endpoint analysisHyperinsulinemic-euglycemic clampGold standard for insulin sensitivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.